3-([1,1'-Biphenyl]-3-yl)propanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-phenylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFMSXUJYGBMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1,1 Biphenyl 3 Yl Propanoic Acid and Analogues
Direct Synthetic Routes to the Core 3-([1,1'-Biphenyl]-3-yl)propanoic Acid Structure
Direct synthetic routes to this compound often involve the coupling of a pre-functionalized phenylpropanoic acid derivative with a suitable phenyl partner. One common strategy is the Suzuki-Miyaura cross-coupling reaction. For instance, 3-(3-bromophenyl)propanoic acid can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to yield the target molecule. This approach is advantageous due to its high functional group tolerance and generally good yields.
Another direct method involves the reaction of a biphenyl (B1667301) derivative already possessing a suitable functional group at the 3-position, which can then be converted to the propanoic acid side chain. For example, 3-acetylbiphenyl (B1295732) can be subjected to a Willgerodt-Kindler reaction followed by hydrolysis to afford the desired acid.
Strategies for Biphenyl Moiety Construction and Functionalization
The construction of the biphenyl core is a critical step in the synthesis of this compound and its analogues. Several powerful methods are employed for this purpose.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and is extensively used for the formation of C-C bonds, particularly in the synthesis of biaryl compounds. gre.ac.ukrsc.orgacs.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. gre.ac.ukrsc.org The versatility of this reaction allows for the coupling of a wide range of substituted aryl partners, making it highly suitable for the synthesis of functionalized biphenyls. researchgate.netmdpi.com The general mechanism involves the oxidative addition of the palladium catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. rsc.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. rsc.orgacs.org
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Product | Reference |
|---|---|---|---|---|---|
| 3-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Methylbiphenyl | rsc.org |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | 4-Fluorobiphenyl | mdpi.com |
Friedel-Crafts reactions provide a classical yet effective method for introducing alkyl or acyl groups onto an aromatic ring, including biphenyl systems. nih.govchegg.com In the context of synthesizing precursors for this compound, Friedel-Crafts acylation is particularly useful. nih.govchegg.com For example, biphenyl can be acylated with propionyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce a propionyl group. acs.org The position of acylation on the biphenyl ring is directed by the activating nature of the phenyl substituent, primarily yielding the 4-substituted product. pearson.compearson.com Subsequent reduction of the ketone can provide the corresponding alkyl side chain.
Friedel-Crafts alkylation can also be employed, though it is often more prone to side reactions like polyalkylation and carbocation rearrangements. nih.gov
| Reactant | Reagent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Biphenyl | Acetyl chloride | AlCl₃ | 4-Acetylbiphenyl | chegg.com |
| Biphenyl | Succinic anhydride | AlCl₃ | 4-Phenylbenzoyl-propionic acid | nih.gov |
Once the biphenyl core is formed, further functionalization can be achieved through electrophilic aromatic substitution reactions. pearson.compearson.comwikipedia.org The phenyl group is an activating, ortho-, para-directing group. pearson.compearson.comlibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the existing phenyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For the synthesis of 3-substituted biphenyl derivatives, starting with a pre-formed biphenyl and directing a substitution to the 3-position can be challenging due to the ortho-, para-directing nature of the phenyl group. Therefore, this strategy is more often employed when the desired substitution pattern aligns with the directing effects of the existing substituents. youtube.com
Introduction and Modification of the Propanoic Acid Side Chain
The propanoic acid side chain is often introduced in the form of an ester to protect the carboxylic acid functionality during other reaction steps or to improve solubility and handling properties. chegg.comgoogle.com Esterification can be achieved by reacting the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. researchgate.netrsc.org
Conversely, the hydrolysis of an ester group is a common final step to unveil the desired carboxylic acid. youtube.com This can be accomplished under either acidic or basic conditions. Basic hydrolysis, also known as saponification, involves treating the ester with a strong base like sodium hydroxide, followed by acidification to yield the carboxylic acid. youtube.com Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is driven to completion by the use of excess water. rsc.org
Functionalization at the α- and β-Positions of the Propanoic Acid Chain
Functionalization of the propanoic acid chain of 3-arylpropanoic acids at the α- and β-positions allows for the introduction of diverse chemical moieties, enabling the modulation of the compound's physicochemical and biological properties.
α-Position Functionalization
The α-position of the carboxylic acid is amenable to functionalization through various methods, including classical enolate chemistry and modern catalytic approaches. A notable advanced strategy is the enantioconvergent deacylative functionalization of β-ketonitriles. This method allows for the construction of an α-quaternary stereocenter. In one study, a palladium catalyst was used for the deacylative allylation of racemic β-ketonitriles, providing access to α-chiral nitriles with high enantiopurity. The reaction scope was shown to be broad, accommodating a variety of aromatic substituents, including an extended biphenyl scaffold, which proceeded with excellent yield and enantioselectivity.
| Substrate (Aryl Group) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | 95 | 96 |
| 4-Fluorophenyl | 97 | 96 |
| 4-Chlorophenyl | 99 | 96 |
| 4-Bromophenyl | 98 | 96 |
| 2-Naphthyl | 95 | 96 |
| [1,1'-Biphenyl]-4-yl | 96 | 96 |
β-Position Functionalization
The β-position is traditionally less reactive, but modern synthetic methods, particularly those involving C–H activation, have enabled its direct functionalization. Palladium-catalyzed reactions have been developed for the β-C(sp³)–H arylation of α-amino acids using the innate carboxylic acid as a directing group. nih.gov While this specific methodology is demonstrated on amino acid substrates, the underlying principle of using pyridine-type ligands to enable acid-directed C–H activation represents a powerful strategy that could be adapted for biphenyl-propanoic acid scaffolds. nih.gov This approach allows for the formation of carbon-carbon bonds at the β-position, providing access to complex unnatural amino acid derivatives. nih.gov
Another strategy for introducing functionality is through dehydrogenation. Ligand-enabled β,γ-dehydrogenation of aliphatic acids can create a versatile double bond, which serves as a handle for further functionalization at remote positions.
Synthesis of α-Amino Propanoic Acid Derivatives
The introduction of an amino group at the α-position transforms the propanoic acid scaffold into an unnatural amino acid, commonly known as biphenylalanine. nih.gov These derivatives are valuable building blocks for peptides and pharmacologically active molecules. Several methods have been established for their asymmetric synthesis.
One of the most effective methods involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base equivalent using phase-transfer catalysis. nih.gov This approach utilizes chiral Cinchona alkaloid-derived quaternary ammonium (B1175870) salts to control the stereochemical outcome. The reaction of a glycine imine with a substituted benzyl (B1604629) bromide (such as a 3-(bromomethyl)biphenyl) under basic, biphasic conditions affords the desired α-amino acid derivative in high yield and with excellent enantioselectivity. nih.gov The choice of catalyst dictates the resulting stereochemistry; pseudoenantiomeric catalysts derived from cinchonine (B1669041) and cinchonidine (B190817) provide access to (R)- and (S)-α-amino acids, respectively. nih.gov
| Electrophile (R-Br) | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| Benzyl bromide | Cinchonine-derived | 95 | 94 | R |
| Benzyl bromide | Cinchonidine-derived | 94 | 93 | S |
| 4-Methoxybenzyl bromide | Cinchonine-derived | 94 | 95 | R |
| 4-Methoxybenzyl bromide | Cinchonidine-derived | 96 | 94 | S |
| 1-(Bromomethyl)naphthalene | Cinchonine-derived | 93 | 91 | R |
| 1-(Bromomethyl)naphthalene | Cinchonidine-derived | 92 | 90 | S |
Another powerful modern technique is the enantioconvergent cross-coupling of racemic α-haloglycinates with organozinc reagents, catalyzed by a chiral nickel complex. nih.gov This method allows for the synthesis of a wide array of protected unnatural α-amino acids from readily available racemic starting materials under mild conditions. nih.gov The versatility in both the electrophile and the organozinc partner makes it a highly attractive route for preparing diverse biphenylalanine analogues. nih.gov
Classical approaches such as the Strecker synthesis, which involves the reaction of an aldehyde (e.g., 3-([1,1'-biphenyl]-3-yl)acetaldehyde) with ammonia (B1221849) and cyanide followed by hydrolysis, can also be employed to generate the racemic α-amino acid, which may then be resolved. google.com
Stereoselective Synthesis Approaches for Chiral Biphenyl-Propanoic Acid Derivatives
Achieving control over stereochemistry is paramount in the synthesis of biologically active molecules. For biphenyl-propanoic acid derivatives, chirality can be introduced at the α- or β-positions of the acid chain through several key strategies.
Chiral Auxiliary-Mediated Synthesis
A foundational strategy in asymmetric synthesis is the use of a chiral auxiliary. wikipedia.orgnumberanalytics.com This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org Common auxiliaries like Evans oxazolidinones and pseudoephedrine are widely used for stereoselective alkylation reactions to set α-stereocenters. For instance, an N-acyloxazolidinone derived from this compound could be deprotonated to form a chiral enolate, which would then react with an electrophile from a sterically defined trajectory, leading to a diastereomerically enriched product.
Catalytic Asymmetric Synthesis
Catalytic methods offer a more atom-economical approach to stereoselective synthesis. As discussed previously, chiral phase-transfer catalysts derived from Cinchona alkaloids are highly effective for the asymmetric alkylation of glycine imines to produce enantioenriched α-amino acids. nih.gov Similarly, enantioconvergent nickel-catalyzed cross-coupling provides a robust route to these compounds from racemic precursors. nih.gov
Dynamic Kinetic Asymmetric Transformations
For substrates bearing stereocenters that can be racemized in situ, dynamic kinetic resolution (DKR) offers a pathway to a single stereoisomer in theoretically 100% yield. An example of a related transformation is the iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-amino-β-ketoesters. rsc.org This reaction reduces the ketone to a hydroxyl group while controlling the stereochemistry at both the α- and β-positions, generating syn-β-hydroxy-α-amino acid derivatives with exceptional diastereoselectivity and enantioselectivity. rsc.org This strategy is highly valuable for accessing complex chiral building blocks. rsc.org
| Substrate (Aryl Group) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Phenyl | >99/1 | >99 |
| 4-Methoxyphenyl | >99/1 | >99 |
| 4-Chlorophenyl | >99/1 | >99 |
| 2-Naphthyl | >99/1 | 99 |
| 2-Thienyl | >99/1 | >99 |
Biocatalysis
The use of engineered enzymes represents a rapidly advancing frontier in asymmetric synthesis. acs.org Enzymes such as d-amino acid dehydrogenases and transaminases have been engineered to facilitate the asymmetric reductive amination of α-keto acids or the transamination of ketones to produce chiral d- or l-amino acids with very high enantiopurity. acs.org This approach offers mild reaction conditions and exceptional selectivity, making it a sustainable alternative to traditional chemical methods. acs.org
Chemical Transformations and Derivatization Strategies for 3 1,1 Biphenyl 3 Yl Propanoic Acid
Formation of Amide and Hydrazide Linkages
The carboxylic acid group is a primary site for derivatization, readily participating in condensation reactions to form stable amide and hydrazide bonds. This approach is fundamental in medicinal chemistry for connecting the biphenyl-propanoic acid scaffold to other pharmacophores or functional groups.
The conversion of biphenyl-propanoic acid analogues into hydrazide-hydrazone derivatives is a well-established, multi-step synthetic sequence. nih.govacs.org This strategy enhances the molecular complexity and allows for the introduction of a wide array of substituents. The general pathway involves three main steps: esterification of the carboxylic acid, formation of the hydrazide, and final condensation to yield the hydrazone. nih.govresearchgate.net
Step 1: Esterification The initial step involves the conversion of the carboxylic acid to a more reactive ester, typically a methyl or ethyl ester. This is often achieved by refluxing the parent acid in an excess of the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid (H₂SO₄).
Step 2: Hydrazide Formation The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent. researchgate.net The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide (B1668358) derivative. This intermediate serves as a crucial building block for the final step.
Step 3: Hydrazone Synthesis In the final step, the synthesized hydrazide is condensed with a variety of substituted aromatic or heteroaromatic aldehydes. researchgate.net This reaction is typically carried out in a suitable solvent like ethanol (B145695) or dioxane, often with a catalytic amount of acid (e.g., acetic acid), to form the final hydrazide-hydrazone product, characterized by the R-CO-NH-N=CH-R' linkage. nih.gov
This synthetic route has been successfully applied to analogues like flurbiprofen (B1673479), 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, to produce a diverse library of hydrazone derivatives. nih.govacs.org
| Step | Reaction | Typical Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Esterification | Carboxylic Acid, CH₃OH or C₂H₅OH, cat. H₂SO₄, Reflux | Methyl/Ethyl Ester |
| 2 | Hydrazide Formation | Ester, Hydrazine Hydrate (N₂H₄·H₂O), Ethanol, Reflux | Hydrazide (R-CONHNH₂) |
| 3 | Hydrazone Formation | Hydrazide, Substituted Aldehyde (R'-CHO), Ethanol or Dioxane, cat. Acetic Acid, Reflux | Hydrazide-Hydrazone (R-CONH-N=CHR') |
Heterocyclic Ring Formation from Propanoic Acid Derivatives
The propanoic acid chain and its derivatives can serve as precursors for the construction of various heterocyclic rings through intramolecular or intermolecular cyclization reactions. These reactions lead to novel scaffolds with distinct three-dimensional structures.
The functional groups of 3-([1,1'-biphenyl]-3-yl)propanoic acid derivatives can be manipulated to facilitate cyclization into various heterocyclic systems.
Triazole Formation: 1,2,4-Triazoles can be synthesized from the hydrazide intermediate described previously. By reacting the hydrazide with carbon disulfide in the presence of a base, a dithiocarbazate salt is formed. Subsequent reaction with hydrazine hydrate leads to the formation of a 4-amino-5-mercapto-1,2,4-triazole ring.
Oxazepine Formation: 1,3-Oxazepine rings are seven-membered heterocycles that can be formed through cycloaddition reactions. researchgate.net For instance, a derivative of the biphenyl-propanoic acid could be converted into an azomethine (Schiff base) and subsequently reacted with a suitable anhydride (B1165640) in an aprotic solvent like dry benzene (B151609) to yield a 1,3-oxazepine-4,7-dione structure. researchgate.netresearchgate.net
Aza-β-Lactam (Azetidinone) Structures: The synthesis of aza-β-lactams typically involves the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger synthesis). To apply this to the biphenyl-propanoic acid scaffold, the carboxylic acid could be converted to an acid chloride. This acid chloride can then be reacted with a suitable imine in the presence of a base (like triethylamine) to generate a ketene in situ, which then undergoes cycloaddition to form the four-membered aza-β-lactam ring.
Derivatization of the Biphenyl (B1667301) Ring System
The biphenyl core is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the molecule's electronic and steric properties.
Halogenation and nitration are classic electrophilic aromatic substitution reactions that can be applied to the biphenyl ring system. msu.edu The position of substitution is directed by the existing alkyl chain and the electronic nature of the biphenyl rings.
Halogenation: The introduction of halogen atoms (Cl, Br) onto the biphenyl ring is typically achieved using the halogen (e.g., Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). youtube.combyjus.com The catalyst polarizes the halogen molecule, creating a potent electrophile (e.g., "Br⁺") that attacks the electron-rich aromatic ring. youtube.com
Nitration: The introduction of a nitro group (-NO₂) is accomplished by treating the compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. byjus.comlibretexts.org The introduced nitro group is a deactivating group and can be subsequently reduced to an amino group, providing a handle for further derivatization. libretexts.org
| Reaction | Reagents | Electrophile | Product Functional Group |
|---|---|---|---|
| Halogenation (Bromination) | Br₂, FeBr₃ | Br⁺ | -Br |
| Halogenation (Chlorination) | Cl₂, AlCl₃ | Cl⁺ | -Cl |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | -NO₂ |
Ether Formation: Ether linkages can be introduced onto the biphenyl ring system, typically through the Williamson ether synthesis. masterorganicchemistry.com This process requires a pre-existing hydroxyl group on the biphenyl scaffold. The hydroxylated analogue is first treated with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide or phenoxide ion. This ion then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether derivative. masterorganicchemistry.com The synthesis of alkyl aryl ethers can also be achieved via catalytic methods at high temperatures. researchgate.net
Carbonyl Derivative Formation: Carbonyl groups, specifically ketones, can be attached to the biphenyl ring via the Friedel-Crafts acylation reaction. msu.edu In this reaction, the biphenyl-propanoic acid is treated with an acyl halide (R-COCl) or an acid anhydride in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). msu.edu The Lewis acid activates the acylating agent to form an acylium ion (R-C≡O⁺), which then acts as the electrophile, attacking the aromatic ring to form an aryl ketone. This reaction introduces a deactivating keto group onto the ring system. msu.edu
Nucleophilic Aromatic Substitution on Activated Biphenyl Systems
Nucleophilic aromatic substitution (SNAr) represents a significant pathway for the functionalization of aromatic rings, including the biphenyl scaffold inherent in this compound. However, for SNAr to proceed, the aromatic ring must be "activated" towards nucleophilic attack. This activation is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. libretexts.orgnih.govnih.govmasterorganicchemistry.com The biphenyl system itself, without such activating substituents, is electron-rich and thus not inherently susceptible to nucleophilic substitution.
The mechanism of an SNAr reaction typically involves a two-step addition-elimination process. youtube.com In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The presence of EWGs at the ortho and/or para positions is crucial for stabilizing the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction. nih.gov In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
For a derivative of this compound to undergo SNAr, it would first need to be functionalized with appropriate activating and leaving groups. For instance, nitration of one of the phenyl rings would introduce a powerful electron-withdrawing nitro group (–NO₂). Subsequent halogenation could then install a leaving group, such as a chlorine or fluorine atom, ortho or para to the nitro group. This strategically substituted biphenylpropanoic acid derivative would then be a viable substrate for SNAr reactions.
A variety of nucleophiles can be employed in these transformations, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. The reaction conditions are typically dictated by the reactivity of the substrate and the nucleophile, often requiring elevated temperatures and the use of a base to facilitate the reaction.
Below is a data table illustrating hypothetical, yet chemically plausible, SNAr reactions on an activated derivative of this compound. These examples are based on established principles of SNAr reactivity on similarly activated aromatic systems.
| Substrate | Nucleophile | Reagents/Conditions | Product |
| 3-(4'-Chloro-3'-nitro-[1,1'-biphenyl]-3-yl)propanoic acid | Piperidine | K₂CO₃, DMF, 100 °C | 3-(3'-Nitro-4'-(piperidin-1-yl)-[1,1'-biphenyl]-3-yl)propanoic acid |
| 3-(4'-Fluoro-3'-nitro-[1,1'-biphenyl]-3-yl)propanoic acid | Sodium methoxide | Methanol, 65 °C | 3-(4'-Methoxy-3'-nitro-[1,1'-biphenyl]-3-yl)propanoic acid |
| 3-(2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-yl)propanoic acid | Aniline | NaH, THF, 60 °C | 3-(4'-Nitro-2'-(phenylamino)-[1,1'-biphenyl]-3-yl)propanoic acid |
| 3-(4'-Bromo-3',5'-dinitro-[1,1'-biphenyl]-3-yl)propanoic acid | Hydrazine | Ethanol, reflux | 3-(4'-Hydrazinyl-3',5'-dinitro-[1,1'-biphenyl]-3-yl)propanoic acid |
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Biphenyl Systems
This table presents scientifically plausible transformations based on established SNAr principles, as direct experimental data on this compound derivatives was not found in the searched literature.
It is important to note that the regioselectivity of the initial functionalization steps (e.g., nitration) on the this compound scaffold would play a critical role in determining the feasibility and outcome of subsequent SNAr reactions. The directing effects of the existing substituents on the biphenyl ring system would govern the position of the newly introduced activating and leaving groups.
Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 3-([1,1'-Biphenyl]-3-yl)propanoic acid, both ¹H (proton) and ¹³C (carbon-13) NMR would provide critical data.
¹H NMR: The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. The biphenyl (B1667301) ring system would produce a complex series of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the propanoic acid chain would appear as distinct multiplets in the aliphatic region. Specifically, the two methylene (B1212753) groups (-CH₂-) adjacent to each other would likely appear as triplets around δ 2.5-3.0 ppm, while the acidic proton of the carboxyl group (-COOH) would be a broad singlet at a downfield chemical shift (often > δ 10 ppm).
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in the molecule would correspond to a separate signal. The spectrum would show distinct peaks for the carboxyl carbon (δ > 170 ppm), the carbons of the two phenyl rings (typically δ 120-145 ppm), and the two methylene carbons of the propanoic acid chain (likely in the δ 25-40 ppm range). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.
Interactive Data Table: Predicted NMR Chemical Shifts (Note: These are estimated values for illustrative purposes, as experimental data is not available.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (-COOH) | > 10.0 (broad singlet) | > 170 |
| Biphenyl (Ar-H) | 7.0 - 8.0 (multiplets) | 120 - 145 |
| Methylene (-CH₂-Ar) | ~2.9 (triplet) | ~35 |
Advanced Mass Spectrometry (MS, HREI-MS, LC-MS) for Molecular Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS): This technique would provide the exact mass of the molecular ion ([M]⁺), allowing for the unambiguous determination of the molecular formula (C₁₅H₁₄O₂). The fragmentation pattern would likely show characteristic losses, such as the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the propanoic side chain.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly useful for analyzing samples in complex mixtures and for compounds that are not easily vaporized. It would confirm the molecular weight of this compound, typically by observing the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption peak would appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch. Absorptions related to the aromatic C-H and C=C bonds of the biphenyl group would be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the biphenyl rings are often strong in the Raman spectrum, which can be useful for detailed structural analysis of the aromatic system.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carbonyl | C=O stretch | 1700 - 1725 (strong) |
| Aromatic | C-H stretch | 3000 - 3100 |
Chromatographic Methods for Purity Assessment and Isolation (HPLC, UPLC, TLC)
Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC would be the primary methods for determining the purity of this compound. Using a C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), a sharp, symmetrical peak would be expected. Purity would be assessed by the area percentage of the main peak relative to any impurity peaks detected, typically with a UV detector set to a wavelength where the biphenyl system absorbs strongly.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and making a preliminary assessment of purity. The compound would be spotted on a silica (B1680970) gel plate and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The position of the spot, represented by its retention factor (Rf value), would be visualized under UV light.
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The biphenyl moiety in this compound contains an extended π-electron system, which would result in characteristic UV absorptions. A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would be expected to show strong absorbance maxima (λₘₐₓ) in the ultraviolet region, likely between 200 and 300 nm.
X-Ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would provide the definitive three-dimensional structure. This powerful technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the dihedral angle between the two phenyl rings of the biphenyl group and detail the intermolecular interactions, such as the common hydrogen-bonded dimer formation between the carboxylic acid groups of adjacent molecules.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Ab Initio, DFT, Semi-Empirical Methods)
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. Methods such as Density Functional Theory (DFT) are particularly well-suited for a molecule of this size, offering a balance between accuracy and computational cost. nih.govresearchgate.net
The electronic character of 3-([1,1'-Biphenyl]-3-yl)propanoic acid is dictated by its constituent parts: the biphenyl (B1667301) system and the propanoic acid side chain. Quantum chemical calculations can map the electron density distribution, revealing sites susceptible to electrophilic or nucleophilic attack.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl rings, which act as the principal electron donor. Conversely, the LUMO would likely be distributed across the biphenyl system and potentially involve the carbonyl group of the carboxylic acid, which can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show a region of high negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, indicating their role as sites for electrophilic attack or hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), highlighting its acidic nature.
Table 1: Illustrative Frontier Molecular Orbital Data This table presents representative data that would be obtained from a DFT calculation for illustrative purposes.
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.25 | Biphenyl Ring System |
| LUMO | -1.10 | Biphenyl Ring System, Carbonyl Carbon |
| HOMO-LUMO Gap | 5.15 | - |
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from several rotatable single bonds, leading to a complex conformational landscape. The most significant of these is the torsional or dihedral angle between the two phenyl rings of the biphenyl moiety. Due to steric hindrance between the ortho-hydrogens on each ring, the planar conformation (0° dihedral angle) is energetically unfavorable. ic.ac.uk The minimum energy conformation for biphenyl itself is a twisted structure with a dihedral angle of approximately 45°. ic.ac.uk A second barrier to rotation exists at 90°, where the stabilizing π-conjugation between the rings is completely lost.
Further conformational freedom exists within the propanoic acid side chain, specifically around the C-C single bonds. To map the potential energy surface, computational methods can systematically rotate these key dihedral angles and calculate the corresponding energy, identifying low-energy conformers (local minima) and the transition states that connect them. nih.govcam.ac.uk This analysis reveals the most stable three-dimensional structures of the molecule and the energy barriers required for interconversion between them. nih.govrsc.org
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Behavior |
| τ1 (C-C-C-C) | Torsion between the two phenyl rings | Minimum energy expected near ±45° |
| τ2 (C-C-C-C) | Rotation of the propanoic acid chain relative to the phenyl ring | Multiple low-energy staggered conformations likely |
| τ3 (C-C-C-O) | Rotation around the C-C bond adjacent to the carboxyl group | Influences orientation of the carboxyl group |
Vibrational Frequency Calculations and Spectroscopic Feature Prediction
Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, quantum chemical methods can predict the frequencies and intensities of the molecule's fundamental vibrational modes. nih.gov
For this compound, this analysis would predict characteristic frequencies corresponding to specific functional groups. These predictions, while often systematically higher than experimental values due to the harmonic approximation, can be scaled to achieve excellent agreement with experimental data. researchgate.net This allows for the confident assignment of spectral peaks to specific molecular motions. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative) This table presents representative data that would be obtained from a DFT calculation for illustrative purposes. Frequencies are typically scaled to better match experimental values.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| O-H Stretch | Carboxylic Acid | ~3550 | Broad, Strong |
| C-H Stretch (Aromatic) | Biphenyl Rings | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | Propanoic Chain | 2980 - 2850 | Medium-Weak |
| C=O Stretch | Carboxylic Acid | ~1750 | Very Strong |
| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium-Strong |
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the behavior of larger systems or for modeling molecular motion over time. researchgate.net These methods use classical physics and simplified force fields to calculate molecular energies and movements. mdpi.com
A prerequisite for most computational studies is geometry optimization, which seeks to find the arrangement of atoms that corresponds to the lowest potential energy. researchgate.net Using a defined force field, this process adjusts bond lengths, bond angles, and dihedral angles to relieve internal strain and arrive at a stable conformation. mdpi.com For a flexible molecule like this compound, multiple starting geometries may be used to ensure the identification of the global energy minimum, rather than becoming trapped in a higher-energy local minimum.
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. dntb.gov.ua An MD simulation of this compound, particularly in a simulated solvent environment like water, can provide invaluable insights into its dynamic behavior. These simulations can reveal how the molecule samples different conformations, the flexibility of its side chain, and the rotation of its biphenyl unit. researchgate.net Furthermore, MD can be used to study intermolecular interactions, such as the formation of hydrogen-bonded dimers between two carboxylic acid groups or interactions with solvent molecules, which are crucial for understanding its physical properties and behavior in solution.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogue Series
A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for an analogue series of this compound did not yield any results. Although 3D-QSAR studies have been conducted on other classes of biphenyl derivatives, such as biphenyl carboxamides and biphenyl acetic acid derivatives, to understand the structural requirements for their biological activities, these models are not transferable to the this compound scaffold. researchgate.netnih.govnih.gov Consequently, no QSAR data, such as predictive models or descriptor contributions for an analogue series of the target compound, can be presented.
Reactivity and Mechanistic Studies
Carboxylic Acid Reactivity: Acyl Transfer Reactions, Esterification, Amidation
The carboxylic acid moiety is the primary site for nucleophilic acyl substitution, a class of reactions also known as acyl transfer. youtube.com This reaction involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the hydroxyl group as a leaving group (usually as water under acidic conditions). youtube.comlibretexts.org The reactivity of carboxylic acid derivatives generally follows the order: acyl halides > anhydrides > esters ≈ acids > amides. libretexts.org
Acyl Transfer Reactions: The fundamental acyl transfer reaction involves the transfer of the acyl group (R-C=O) from the carboxylic acid to a nucleophile. youtube.com The process is a two-step mechanism where the nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group. youtube.com
Esterification: A common example of acyl transfer is Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester. cerritos.edumasterorganicchemistry.com For 3-([1,1'-Biphenyl]-3-yl)propanoic acid, this reaction would typically involve heating with an excess of an alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is often used, or water is removed as it is formed. cerritos.edumasterorganicchemistry.com
The mechanism proceeds through several reversible steps:
Protonation of the carbonyl oxygen. masterorganicchemistry.com
Nucleophilic attack by the alcohol on the activated carbonyl carbon. libretexts.org
Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water as a leaving group to form a protonated ester. libretexts.org
Deprotonation to yield the final ester product and regenerate the acid catalyst. libretexts.org
A related compound, 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propanoic acid, is converted to its corresponding methyl ester by refluxing in methanol with concentrated sulfuric acid, demonstrating a practical application of this reaction on a similar scaffold. acs.org
Amidation: The formation of amides from this compound and an amine is another key acyl transfer reaction. However, the direct reaction is challenging because the basic amine can deprotonate the acidic carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To overcome this, coupling agents such as dicyclohexylcarbodiimide (DCC) are often employed. libretexts.orgmdpi.com DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine. libretexts.org Alternatively, the carboxylic acid can first be converted to a more reactive derivative, like an acyl chloride (using thionyl chloride, SOCl₂) or an anhydride (B1165640), which then readily reacts with the amine to form the amide. libretexts.org Niobium(V) oxide (Nb₂O₅) has also been shown to be an effective reusable Lewis acid catalyst for the direct amidation of various carboxylic acids with amines. researchgate.net
Table 1: Representative Conditions for Carboxylic Acid Transformations
| Reaction | Reagents | Catalyst | Typical Conditions | Product Type |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol) | H₂SO₄ or HCl | Reflux | Methyl Ester |
| Amidation (Direct) | Amine (e.g., Aniline) | Nb₂O₅ | Heat | N-Aryl Amide |
| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine | None | 1. Reflux 2. Room Temp. | Amide | | Amidation (Coupling) | Amine, DCC | None | Room Temperature | Amide |
Reactions of the Aromatic Biphenyl (B1667301) System: Electrophilic and Nucleophilic Pathways
The biphenyl moiety of the molecule can undergo reactions typical of aromatic systems, primarily electrophilic aromatic substitution (SEAr).
Electrophilic Aromatic Substitution (SEAr): In an SEAr reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The biphenyl system consists of two phenyl rings connected by a single bond. The substituent on one ring influences the position of further substitution on both rings. A phenyl group is considered an activating, ortho, para-directing substituent for electrophilic attack on the adjacent ring. pearson.compearson.com
The propanoic acid group attached to one of the phenyl rings is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group. lkouniv.ac.in Therefore, the reactivity of the two rings in this compound towards electrophiles will differ:
Ring A (unsubstituted): This ring is activated by the substituted phenyl group (Ring B). Electrophilic attack will be directed to the ortho (2'- and 6'-) and para (4'-) positions. pearson.com
Ring B (substituted with propanoic acid): This ring is deactivated by the propanoic acid group. If substitution occurs on this ring, it will be directed to the positions meta to the propanoic acid group (positions 2, 4, and 6), but ortho and para to the other phenyl ring.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally difficult and requires specific conditions. wikipedia.org The SNAr mechanism is favored when the aromatic ring is electron-poor, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com
The this compound molecule does not possess the necessary features for a typical SNAr reaction. The propanoic acid group is only moderately electron-withdrawing, and there is no inherent leaving group on the aromatic rings. Therefore, this compound would be unreactive towards nucleophilic aromatic substitution under standard conditions. uni-stuttgart.denih.gov
Reaction Kinetics and Thermodynamic Parameters of Transformations
Detailed experimental data on the reaction kinetics and thermodynamic parameters for transformations of this compound are scarce in the literature. However, data from related, simpler systems can provide general estimates and understanding.
Reaction Kinetics: For the esterification of propanoic acid with alcohols, the reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. ceon.rs Studies on the esterification of propanoic acid with methanol using a solid acid catalyst showed that the reaction rate increases with temperature. abo.fi For example, using a fibrous polymer-supported sulphonic acid catalyst, the apparent second-order rate constant for the reaction with methanol (1:1 molar ratio) at 60°C was determined to be 1.82 x 10⁻³ dm⁹/(mol² g min). abo.fi The activation energy for the esterification of propanoic acid with 1-propanol catalyzed by sulfuric acid has been reported as 11.36 kJ/mol. ceon.rs The presence of the bulky biphenyl group in this compound would likely introduce steric hindrance, potentially lowering the reaction rate compared to unsubstituted propanoic acid.
Thermodynamic Parameters: Thermodynamic data, such as enthalpy of formation and combustion, are fundamental for understanding the stability and energy content of a compound. While specific values for this compound are not readily available, experimental studies have been conducted on structurally related molecules. For example, the thermodynamic properties of 3-(1,5-diphenylpyrrol-2-yl)propanoic acid have been determined. lpnu.uaresearchgate.net
Enthalpy of combustion (ΔcH°): For 3-(1,5-diphenylpyrrol-2-yl)propanoic acid, this was experimentally found to be –9615.2 ± 4.7 kJ/mol. lpnu.ua
Enthalpy of formation (ΔfH°): The condensed state enthalpy of formation was determined as –291.1 ± 4.7 kJ/mol, and the gaseous state value was calculated as –129.5 ± 5.5 kJ/mol. lpnu.ua
Enthalpy of fusion (ΔfusH): This was calculated as 43.6 ± 1.2 kJ/mol at its melting point of 442.4 K. lpnu.ua
These values provide an approximation of the thermodynamic properties that might be expected for compounds with similar structural complexity, containing both aromatic rings and a propanoic acid side chain. researchgate.net
Applications in Chemical Research and Materials Science
Utilization as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis
There is no available scientific literature that describes the use of 3-([1,1'-Biphenyl]-3-yl)propanoic acid as a chiral building block or as a chiral auxiliary in asymmetric synthesis. While chiral biphenyls and propanoic acid derivatives are common in this field, the application of this specific compound has not been reported.
Role as Ligands in Organometallic Catalysis (e.g., Palladium-Catalyzed Arylaminations)
Precursors for Polymer Chemistry and Advanced Materials (e.g., Liquid Crystals, OLEDs)
The role of This compound as a precursor or component in the synthesis of polymers, liquid crystals, or organic light-emitting diodes (OLEDs) is not documented in the current scientific literature. Biphenyl-containing molecules are foundational to many advanced materials, yet this specific isomer's contribution has not been explored in published research.
Development of Novel Synthetic Methodologies and Reagents
A review of the literature did not uncover any instances where This compound was utilized as a key reagent or substrate in the development of new synthetic methodologies.
Chemical Probes for Biological Systems and Biophysical Studies
There is no evidence in published studies to suggest that This compound has been developed or used as a chemical probe for investigating biological systems or for other biophysical studies.
No studies have reported the incorporation of This compound , or its corresponding amino acid derivative, into peptides or proteins as a noncanonical amino acid through genetic code expansion.
There are no documented uses of This compound in the structural or dynamic investigation of membrane proteins.
Mechanistic Insights into Biological Activity and Structure Activity Relationships Sar of Analogues
In Vitro Enzyme Inhibition Profiling (e.g., urease, PTP 1B, COX)
The biphenyl (B1667301) propanoic acid scaffold has served as a foundation for developing inhibitors against several enzymes implicated in human disease. Notably, derivatives have been synthesized and evaluated for their inhibitory potential against urease, protein tyrosine phosphatase 1B (PTP1B), and cyclooxygenase (COX) enzymes.
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process linked to pathologies such as peptic ulcers and urinary stone formation mediated by Helicobacter pylori. researchgate.net Analogues derived from 2-{2-Fluoro[1,1′-biphenyl]-4-yl}propanoic acid (flurbiprofen) have been transformed into hydrazide-hydrazone derivatives and screened for their in vitro urease inhibitory activity. acs.orgnih.gov Many of these compounds demonstrated significant inhibitory potential, with some exceeding the activity of the standard inhibitor, thiourea (B124793) (IC50 = 21.14 ± 0.42 μM). researchgate.netnih.gov For instance, a series of 28 acyl hydrazone analogues of flurbiprofen (B1673479) showed urease inhibition with IC50 values ranging from 18.92 ± 0.61 to 90.75 ± 7.71 μM. researchgate.netacs.orgnih.gov The most active compound in this series exhibited an IC50 value of 18.92 ± 0.61 μM, indicating greater potency than the standard. acs.orgnih.gov
Interactive Table: Urease Inhibitory Activity of Selected Flurbiprofen Analogues acs.orgdoi.org
| Compound ID | Substituent (R group on benzylidene ring) | IC50 (μM) ± SEM |
| 5 | 2,4-dinitro | 25.12 ± 1.13 |
| 7 | 4-OH | 29.16 ± 1.12 |
| 15 | 3-NO2 | 28.61 ± 1.73 |
| 18 | 4-NO2 | 26.46 ± 0.44 |
| 30 | 2,3-diOH | 18.92 ± 0.61 |
| 31 | 2-NO2 | 28.12 ± 1.26 |
| Thiourea (Standard) | - | 21.14 ± 0.425 |
Note: The table presents a selection of the most active compounds from the cited study for illustrative purposes.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is recognized as a negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govnih.gov While direct inhibitory data for 3-([1,1'-Biphenyl]-3-yl)propanoic acid is not extensively detailed, related 3-phenylpropanoic acid-based compounds have been developed as PTP1B inhibitors. A series of these inhibitors demonstrated IC50 values at the sub-micromolar level, highlighting the potential of this chemical scaffold for targeting PTP1B. researchgate.net
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are key players in the synthesis of prostaglandins, which mediate inflammation and pain. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. nih.gov Derivatives of the structurally related 2-(3-benzoylphenyl) propanoic acid (ketoprofen) have been synthesized and evaluated as COX inhibitors. nih.govnih.govresearchgate.net Molecular docking studies of these derivatives have been performed to understand their binding preferences for COX-1 and COX-2, suggesting that modifications to the parent structure can lead to potent inhibition. nih.govnih.gov
Elucidation of Structure-Activity Relationships based on Chemical Modifications
The development of analogues of this compound has allowed for a systematic investigation of structure-activity relationships (SAR). By modifying specific parts of the molecule, researchers can deduce the chemical features crucial for biological activity.
For the urease-inhibiting hydrazide-hydrazone derivatives of flurbiprofen, the nature and position of substituents on the benzylidene ring significantly influence their potency. acs.orgnih.gov A key finding from these studies is that the presence of electron-donating groups, particularly hydroxyl (-OH) groups, on the phenyl ring plays a prominent role in enhancing urease inhibition. researchgate.netacs.orgnih.gov The most active compound, featuring hydroxyl groups at the 2- and 3-positions of the benzene (B151609) ring (compound 30 ), underscores this observation. acs.org This suggests that the electronic properties of the substituent are critical for the inhibitory mechanism.
In the context of indole-based propanoic acid analogues designed as cytosolic phospholipase A2α inhibitors, SAR studies revealed that a 1-(p-O-substituted)phenyl group, a 3-phenylethyl group, and a 5-propanoic acid group on the indole (B1671886) core were essential for good inhibitory activity. nih.govsigmaaldrich.com This highlights the importance of the spatial arrangement and chemical nature of different moieties around a central scaffold for achieving potent enzyme inhibition.
Molecular Recognition and Binding Interactions with Biological Macromolecules
Understanding how these inhibitors interact with their target enzymes at a molecular level is crucial for rational drug design. In silico molecular modeling and docking studies have been employed to elucidate these binding interactions.
For the flurbiprofen-derived urease inhibitors, molecular docking analyses were conducted to understand the binding modes of the most active compounds within the enzyme's active site. researchgate.netacs.org These studies help to visualize how the inhibitors orient themselves and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the enzyme. acs.orgdoi.org The hydrazide-hydrazone moiety is often critical for coordinating with the nickel ions in the urease active site, a common mechanism for urease inhibitors. researchgate.net
Similarly, for ketoprofen (B1673614) analogues targeting COX enzymes, flexible ligand docking studies have provided insights into their structural preferences for inhibition. nih.gov These analyses revealed that the compounds could bind effectively within the catalytic domain of both COX-1 and COX-2. The binding energy and specific interactions, such as hydrogen bonds and hydrophobic contacts with key residues in the active site, were found to correlate with the observed anti-inflammatory activity. nih.govresearchgate.net
The binding of propanoic acid-containing drugs like ketoprofen to transport proteins such as bovine serum albumin (BSA) has also been studied. These interactions are driven by the propionic acid group and the multiple aromatic rings, which allow the molecule to penetrate the hydrophobic core of the protein. nih.gov Such studies, while not focused on enzyme inhibition, provide valuable information on the pharmacokinetic properties of these compounds and the nature of their non-covalent interactions with macromolecules. nih.govnanobe.org
Design Principles for Modulating Enzyme Activity through Chemical Structure Variation
The collective findings from in vitro profiling, SAR studies, and molecular modeling provide a set of design principles for creating novel and more effective enzyme inhibitors based on the this compound scaffold.
Scaffold Hopping and Core Modification: The biphenyl propanoic acid structure is a versatile starting point. Its core can be modified, for instance, by introducing heterocycles or altering the linkage between the phenyl rings, to explore new interaction spaces within an enzyme's active site.
Functional Group Introduction: The conversion of the carboxylic acid to a hydrazide-hydrazone was a highly effective strategy for generating potent urease inhibitors. nih.gov This highlights a key principle: incorporating functional groups known to interact with key catalytic components of a target enzyme (like the nickel ions in urease) can dramatically enhance potency.
Systematic Substituent Variation: As demonstrated by the SAR of urease inhibitors, the electronic properties of substituents on the aromatic rings are critical. acs.orgnih.gov A systematic approach to varying these substituents—exploring a range of electron-donating and electron-withdrawing groups at different positions—is essential for optimizing activity. This allows for the fine-tuning of electronic and steric properties to maximize favorable interactions with the target.
Leveraging Computational Modeling: In silico docking and molecular dynamics simulations are invaluable tools. nih.govmdpi.com They allow for the pre-screening of virtual compound libraries to prioritize analogues for synthesis, based on predicted binding affinity and interaction patterns. This structure-based design approach can rationalize observed SAR and guide the development of inhibitors with improved potency and selectivity. nih.gov
By integrating these principles, researchers can rationally design and synthesize next-generation analogues of this compound with tailored inhibitory profiles against specific enzymatic targets.
Future Research Directions and Emerging Paradigms for 3 1,1 Biphenyl 3 Yl Propanoic Acid
Exploration of Sustainable and Green Synthesis Routes
The traditional synthesis of biphenyl (B1667301) derivatives often relies on classic cross-coupling reactions which may involve hazardous reagents, solvents, and significant waste generation. The future of synthesizing 3-([1,1'-Biphenyl]-3-yl)propanoic acid and its analogs will prioritize green chemistry principles to enhance environmental sustainability and scalability. rsc.org Key areas of focus will include the development of catalytic systems that minimize waste, the use of environmentally benign solvents, and the optimization of reaction conditions to improve energy efficiency.
Future research directions in green synthesis include:
Catalyst Development: Exploring earth-abundant metal catalysts (e.g., iron, copper) as alternatives to precious metals like palladium in cross-coupling reactions.
Solvent Selection: Investigating the use of green solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs).
Process Intensification: Employing technologies like flow chemistry and microwave-assisted synthesis to reduce reaction times, improve yields, and minimize energy consumption.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefits |
|---|---|---|
| Use of Renewable Feedstocks | Deriving starting materials from bio-based sources instead of petrochemicals. | Reduced carbon footprint, increased sustainability. |
| Catalysis | Employing highly efficient and recyclable catalysts for Suzuki or other cross-coupling reactions. | Lower catalyst loading, reduced metal waste, improved reaction efficiency. |
| Benign Solvents | Replacing solvents like DMF or chlorinated hydrocarbons with water, ethanol (B145695), or ionic liquids. researchgate.net | Reduced toxicity and environmental pollution. |
| Energy Efficiency | Utilizing microwave-assisted or flow chemistry setups to shorten reaction times. | Lower energy consumption, faster throughput. |
Design of Functionally Diverse Derivatives with Tunable Properties
The structural backbone of this compound offers numerous sites for chemical modification, enabling the creation of a vast library of derivatives with tailored properties. By systematically altering the functional groups on the biphenyl rings and the propanoic acid side chain, researchers can fine-tune the molecule's electronic, steric, and physicochemical characteristics for specific applications, ranging from pharmaceuticals to advanced materials. mdpi.comnih.govmdpi.com For instance, the introduction of electron-withdrawing or -donating groups can modulate the molecule's electronic properties, which is crucial for applications in organic electronics. rsc.org Similarly, modifying the propanoic acid moiety can influence solubility, bioavailability, and binding interactions in biological systems. nih.gov
| Modification Site | Example Substituent | Potential Tunable Property | Possible Application Area |
|---|---|---|---|
| Biphenyl Rings | -F, -Cl, -Br | Lipophilicity, metabolic stability, binding interactions. mdpi.com | Medicinal Chemistry |
| Biphenyl Rings | -OH, -NH2 | Hydrogen bonding capability, solubility, antioxidant properties. mdpi.com | Anticancer agents, materials science |
| Propanoic Acid Chain | Esterification or Amidation | Solubility, cell permeability, prodrug design. researchgate.net | Drug Delivery |
| Propanoic Acid Chain | Conversion to hydroxamic acid | Metal chelation, enzyme inhibition. | Enzyme Inhibitors |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Key applications of AI/ML in this context include:
Predictive Modeling: Using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties of new derivatives. fnasjournals.com
De Novo Design: Employing generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design novel biphenylpropanoic acid derivatives with desired property profiles. nih.gov
Synthesis Prediction: Leveraging retrosynthesis algorithms to identify the most efficient and sustainable synthetic routes. drugtargetreview.com
Reaction Optimization: Using ML algorithms to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) for improved yield and purity.
| AI/ML Technique | Specific Application | Expected Outcome |
|---|---|---|
| Machine Learning (e.g., Random Forest, SVM) | QSAR modeling to predict bioactivity against a specific target. fnasjournals.com | Prioritization of synthetic candidates with the highest predicted potency. |
| Deep Learning (e.g., RNN, GANs) | Generative design of new derivatives with optimized properties (e.g., high efficacy, low toxicity). nih.gov | Discovery of novel, non-obvious chemical structures. |
| Natural Language Processing (NLP) | Mining scientific literature for reaction data to inform synthesis planning. | Faster identification of viable synthetic pathways. |
| Reinforcement Learning | Optimizing multi-step synthetic routes for cost and sustainability. | More efficient and greener chemical manufacturing processes. |
Application in Supramolecular Chemistry and Nanotechnology Architectures
The unique structure of this compound, featuring a rigid, planar biphenyl core and a flexible carboxylic acid tail, makes it an excellent building block for constructing ordered supramolecular assemblies and nanomaterials. ivanovo.ac.ruresearchgate.net The biphenyl unit can participate in π-π stacking interactions, while the carboxylic acid group is adept at forming robust hydrogen bonds and coordinating with metal ions.
Future research in this area could explore:
Self-Assembled Monolayers (SAMs): Using the carboxylic acid group to anchor the molecule onto various substrates (e.g., gold, metal oxides) to create functionalized surfaces with tailored properties.
Liquid Crystals: Designing derivatives that exhibit liquid crystalline phases, driven by the anisotropic shape of the biphenyl core. Such materials are crucial for display technologies and optical sensors. researchgate.net
Metal-Organic Frameworks (MOFs): Employing the molecule as an organic linker to construct porous, crystalline MOFs for applications in gas storage, separation, and catalysis.
Carbon Nanomembranes (CNMs): Investigating the use of biphenyl-based precursors for creating ultra-thin, ordered membranes for filtration and sensor applications. beilstein-journals.org
Expanding the Scope as Chemical Biology Tools and Probes in Mechanistic Studies
Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific biological target, such as a protein. nih.gov This allows for the detailed investigation of biological pathways in cellular and in vivo settings. The this compound scaffold can be systematically modified to create a new class of chemical probes for mechanistic studies.
The development of such probes would involve:
Scaffold Optimization: Fine-tuning the core structure to achieve high potency and selectivity for a protein of interest.
Affinity-Based Probes: Incorporating a reactive "warhead" that can form a covalent bond with the target protein, enabling its identification and isolation from complex biological mixtures.
Reporter Tagging: Attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the molecule. mq.edu.au This allows for the visualization of the target protein's localization within cells or its quantification in proteomic experiments.
Control Compounds: Synthesizing structurally similar but inactive analogs to serve as negative controls, which are essential for validating on-target effects. nih.gov
By transforming this compound into a versatile toolkit of chemical probes, researchers can illuminate complex biological processes, validate new drug targets, and pave the way for novel therapeutic strategies.
Q & A
Q. Does this compound exhibit synergistic effects in multi-drug formulations?
- Methodological Answer :
- Combinatorial Screening : Use high-throughput synergy screening (e.g., Checkerboard assay) with NSAIDs like ibuprofen. Calculate fractional inhibitory concentration (FIC) indices .
- Pharmacokinetic Modeling : Predict interactions using PBPK models to optimize dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
